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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Cemsidomide (CFT7455), an investigational

agent, with other approved and investigational therapies for relapsed/refractory multiple

myeloma (MM) and non-Hodgkin's lymphoma (NHL). The information is based on publicly

available data from the NCT04756726 clinical trial and other relevant studies, intended to

support independent verification and further research.

Cemsidomide: A Novel IKZF1/3 Degrader
Cemsidomide is an orally bioavailable small molecule designed as a potent and selective

degrader of Ikaros (IKZF1) and Aiolos (IKZF3).[1][2] These transcription factors are critical for

the survival of malignant B-cell populations in various hematological cancers, including multiple

myeloma and non-Hodgkin's lymphomas.[2] Cemsidomide functions as a "molecular glue,"

bringing the target proteins IKZF1 and IKZF3 into proximity with the E3 ubiquitin ligase

complex, leading to their ubiquitination and subsequent degradation by the proteasome.[3][4]

This mechanism of action is shared with other immunomodulatory imide drugs (IMiDs), such as

lenalidomide and pomalidomide.
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The NCT04756726 trial is a Phase 1/2, open-label, multicenter, first-in-human study evaluating

the safety, efficacy, pharmacokinetics (PK), and pharmacodynamics (PD) of Cemsidomide. The

trial is enrolling patients with relapsed or refractory multiple myeloma and non-Hodgkin's

lymphoma. In the multiple myeloma cohorts, Cemsidomide is being evaluated as a single agent

and in combination with dexamethasone. For non-Hodgkin's lymphoma, it is being studied as a

monotherapy.

Comparative Efficacy Data
The following tables summarize the clinical efficacy of Cemsidomide in the NCT04756726 trial

and compare it with other relevant therapies in similar patient populations.

Table 1: Cemsidomide Efficacy in Relapsed/Refractory Multiple Myeloma (RRMM)
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Treatment
(Trial)

Patient
Population

Overall
Response
Rate (ORR)

Very Good
Partial
Response
(VGPR) or
Better

Citation(s)

Cemsidomide

(100 µg) +

Dexamethasone

(NCT04756726)

10 evaluable

patients
50% -

Cemsidomide

(75 µg) +

Dexamethasone

(NCT04756726)

20 evaluable

patients
40% -

Cemsidomide (all

doses) +

Dexamethasone

(NCT04756726)

42 evaluable

patients
26% -

Lenalidomide +

Dexamethasone

Relapsed/Refract

ory MM

82.1% (61.2%

PR, 13.4%

VGPR, 7.5% CR)

20.9%

Pomalidomide +

Low-Dose

Dexamethasone

Relapsed/Refract

ory MM
35% -

Mezigdomide

(CC-92480) +

Dexamethasone

(CC-92480-MM-

001)

Triple-class

refractory RRMM
41%

25% (2% sCR,

3% CR, 20%

VGPR)

Table 2: Cemsidomide Efficacy in Relapsed/Refractory Non-Hodgkin's Lymphoma (NHL)

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10829267?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Treatment
(Trial)

Patient
Population

Overall
Response
Rate (ORR)

Complete
Metabolic
Response
(CMR)

Citation(s)

Cemsidomide

(monotherapy, all

doses)

(NCT04756726)

21 evaluable

patients (16

PTCL)

38% 19%

Cemsidomide

(monotherapy, in

PTCL)

(NCT04756726)

16 evaluable

patients
44% 25%

Lenalidomide

(monotherapy)

Relapsed/Refract

ory Aggressive

NHL

35% 12% (CR/CRu)

Pomalidomide

Data not readily

available for NHL

in a comparable

format

- -

Mezigdomide

(CC-92480)

Data not readily

available for NHL

in a comparable

format

- -

Safety and Tolerability
Table 3: Common (≥10%) Grade 3/4 Treatment-Emergent Adverse Events (TEAEs) with

Cemsidomide in NHL (NCT04756726)
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Adverse Event Percentage of Patients Citation(s)

Neutropenia 50%

Anemia 10%

Maculo-papular rash 10%

Febrile neutropenia 10%

In the multiple myeloma cohort, neutropenia was also noted as a manageable adverse event.

The most common grade 3 or higher adverse events across all dose levels in the MM cohort

included neutropenia.

Signaling Pathway and Experimental Workflow
Cemsidomide Mechanism of Action
The following diagram illustrates the proposed mechanism of action for Cemsidomide, leading

to the degradation of IKZF1 and IKZF3.
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Caption: Cemsidomide acts as a molecular glue, facilitating the ubiquitination and proteasomal

degradation of IKZF1/3.

NCT04756726 Clinical Trial Workflow
This diagram outlines the general workflow for a patient participating in the NCT04756726

clinical trial.
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Caption: High-level overview of the patient journey and data collection in the NCT04756726

trial.

Experimental Protocols
Study Design
The NCT04756726 study is a Phase 1/2, multicenter, open-label, first-in-human trial. The

Phase 1 portion follows a dose-escalation design to determine the maximum tolerated dose

(MTD) and/or the recommended Phase 2 dose (RP2D) of Cemsidomide. The Phase 2 portion

will further evaluate the safety and efficacy of Cemsidomide at the RP2D in expansion cohorts.
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Patient Population
Eligible patients are adults with relapsed or refractory Non-Hodgkin's Lymphoma or Multiple

Myeloma who have exhausted standard therapeutic options. For the MM cohort, patients must

have received at least three prior lines of therapy, including lenalidomide, pomalidomide, a

proteasome inhibitor, and an anti-CD38 antibody. For the NHL cohort, prior therapy

requirements vary by subtype but generally include standard chemoimmunotherapy.

Treatment Administration
Cemsidomide is administered orally. In the MM cohorts, it is given as a single agent or in

combination with dexamethasone. In the NHL cohorts, it is administered as a monotherapy.

The dosing schedules have varied during the dose-escalation phase.

Efficacy Assessment
The primary efficacy endpoint is the Overall Response Rate (ORR). For the NHL cohorts, anti-

tumor activity is assessed according to the Lugano 2014 classification. This classification uses

PET-CT imaging to evaluate metabolic response based on a 5-point scale.

Safety Assessment
Safety and tolerability are assessed through the monitoring and grading of adverse events

(AEs) according to the Common Terminology Criteria for Adverse Events (CTCAE). Dose-

limiting toxicities (DLTs) are evaluated to determine the MTD.

Pharmacokinetic and Pharmacodynamic Analysis
Pharmacokinetic (PK) analysis is performed to characterize the absorption, distribution,

metabolism, and excretion (ADME) of Cemsidomide. This typically involves collecting blood

samples at various time points to measure drug concentrations. Pharmacodynamic (PD)

assessments are conducted to evaluate the biological effects of the drug, such as the

degradation of IKZF1 and IKZF3 in patient samples.

Conclusion
The initial data from the NCT04756726 trial suggest that Cemsidomide has promising clinical

activity in heavily pre-treated patients with relapsed/refractory multiple myeloma and non-
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Hodgkin's lymphoma, with a manageable safety profile. The overall response rates observed

with Cemsidomide are encouraging, particularly in the context of patients who have failed

multiple prior lines of therapy, including other IKZF1/3 degraders. Direct comparative data from

randomized controlled trials will be necessary to definitively establish the therapeutic

positioning of Cemsidomide relative to existing and emerging therapies. The ongoing dose-

expansion phase of the NCT04756726 trial will provide further insights into the safety and

efficacy of this novel agent.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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